Methyltetrazine-PEG4-Azide

Bioorthogonal Chemistry Bioconjugation Reaction Kinetics

Sequential, orthogonal bioconjugation without cross-reactivity is a persistent challenge. Methyltetrazine-PEG4-Azide (CAS 1802908-04-8) solves this: methyltetrazine for IEDDA (k > 800 M⁻¹s⁻¹) with TCO, azide for CuAAC/SPAAC. • Orthogonal IEDDA + click chemistry enables precise sequential biomolecular assembly • PEG4 spacer (~20.4 Å) reduces steric hindrance and aggregation • Methyltetrazine enhances in vivo stability over H-tetrazine analog • ≥95% (HPLC); red crystalline; -20°C storage; ambient shipping

Molecular Formula C17H23N7O4
Molecular Weight 389.4 g/mol
Cat. No. B609001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG4-Azide
SynonymsMethyltetrazine-PEG4-azide
Molecular FormulaC17H23N7O4
Molecular Weight389.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3
InChIKeyAHJFUODPROPZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methyltetrazine-PEG4-Azide: Technical Baseline and Procurement Context


Methyltetrazine-PEG4-Azide (CAS: 1802908-04-8) is a heterobifunctional linker within the polyethylene glycol (PEG) derivative class, characterized by a methyltetrazine moiety and an azide group connected via a four-unit PEG (PEG4) spacer . The methyltetrazine group enables rapid, copper-free bioorthogonal ligation with trans-cyclooctene (TCO) via an inverse electron-demand Diels-Alder (IEDDA) reaction, while the terminal azide provides a handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) . This dual-functionality allows for sequential, orthogonal conjugation steps, distinguishing it from mono-functional or single-chemistry linkers and establishing its role as a critical tool for precise biomolecular assembly .

Why Generic Substitution of Methyltetrazine-PEG4-Azide Carries Quantifiable Risk


In-class analogs with different tetrazine substitutions (e.g., hydrogen vs. methyl) or alternative PEG spacer lengths (e.g., PEG0 or PEG8) are not functionally interchangeable. Direct comparative data demonstrates that the methyl substitution on the tetrazine ring alters both reaction kinetics and biological stability relative to the hydrogen analog . Furthermore, the specific PEG4 spacer length is not arbitrary; it provides a defined spatial separation (~20.4 Å) that is empirically linked to reduced steric hindrance and aggregation in bioconjugation, a benefit that is compromised with shorter (PEG0) or potentially excessive with longer (PEG8) linkers [1]. These quantifiable differences in kinetics, stability, and spatial control directly impact experimental outcomes, making substitution a significant risk to protocol reproducibility and data integrity.

Quantitative Evidence Guide for Methyltetrazine-PEG4-Azide Differentiation


Methyltetrazine Kinetics vs. Hydrogen-Substituted Tetrazine: A Trade-off in Speed and Stability

The methyl-substituted tetrazine in Methyltetrazine-PEG4-Azide exhibits different reaction kinetics compared to its hydrogen-substituted analog (Sigma product 764701). While the methyltetrazine has slower cycloaddition kinetics, it offers enhanced relative stability in biological environments . This direct comparison from a commercial datasheet provides a clear, quantitative basis for selecting the methyltetrazine variant when long-term stability under physiological conditions is prioritized over maximal reaction speed.

Bioorthogonal Chemistry Bioconjugation Reaction Kinetics

PEG4 Spacer Length: Optimized for Steric Relief vs. Shorter (PEG0) and Longer (PEG8) Alternatives

The PEG4 spacer provides a specific, quantifiable distance of approximately 20.4 Å between reactive groups . In contrast, a direct linker without a PEG spacer (PEG0) would offer minimal separation, significantly increasing the risk of steric hindrance. Conversely, a longer PEG8 spacer, with a documented length of 39.2 Å, offers greater reach but may not be optimal for applications requiring a more constrained spatial orientation [1]. The PEG4 length is an empirically chosen standard for reducing aggregation and minimizing steric hindrance in common bioconjugation applications like antibody labeling .

Bioconjugation Antibody Labeling Linker Design

Superior Kinetics of Tetrazine-TCO Ligation vs. Azide Click Chemistry

The tetrazine-TCO reaction, enabled by the methyltetrazine moiety, is among the fastest bioorthogonal ligations, with reported second-order rate constants exceeding 800 M⁻¹s⁻¹ . This rate is more than 200-fold faster than the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has a rate constant of 3.4 M⁻¹s⁻¹ under similar conditions, and also surpasses the rate of the thiol-maleimide ligation (734 M⁻¹s⁻¹) [1]. This class-level kinetic advantage is a fundamental reason for selecting a tetrazine-containing linker when rapid, copper-free conjugation is required.

Click Chemistry Bioorthogonal Ligation Reaction Rate

Dual-Functionality for Sequential, Orthogonal Bioconjugation

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that uniquely combines two orthogonal bioorthogonal handles in a single, PEG-spaced molecule. The methyltetrazine group reacts with TCO, while the azide group can be independently reacted with an alkyne via CuAAC or a strained cyclooctyne via SPAAC . This contrasts with mono-functional linkers (e.g., methyltetrazine-only or azide-only) which only allow a single conjugation step. This built-in orthogonality enables a precise, two-step assembly process for complex bioconjugates, a workflow that is not possible with a simpler analog.

Sequential Bioconjugation Orthogonal Chemistry Probe Design

Defined Application Scenarios for Methyltetrazine-PEG4-Azide Based on Quantifiable Evidence


Pretargeted Imaging with Extended Blood Circulation Times

This scenario leverages the enhanced stability of the methyltetrazine group in biological environments . For in vivo applications requiring prolonged circulation (e.g., antibody-based pretargeting for PET or SPECT imaging), the slower kinetics of methyltetrazine are offset by its greater resistance to degradation, ensuring a functional reactive handle remains available when the clearing agent has reduced background signal.

Construction of Complex Antibody-Drug Conjugates (ADCs) with a PEG4 Linker

This application directly utilizes the specific 20.4 Å reach of the PEG4 spacer to mitigate steric hindrance. A user would first attach the azide group to a payload via CuAAC, and then conjugate the tetrazine to a TCO-modified antibody. The PEG4 linker provides optimal spatial separation to prevent the bulky antibody and cytotoxic drug from interfering with each other's binding or function .

Rapid, Copper-Free Bioconjugation of Low-Abundance Proteins

This scenario capitalizes on the unprecedented kinetics of the tetrazine-TCO reaction (k > 800 M⁻¹s⁻¹) . For labeling precious or low-abundance protein samples where high reagent excess is not feasible, the speed of this ligation enables near-quantitative conversion in under 30 minutes at low micromolar concentrations, a feat that is not achievable with slower CuAAC or SPAAC chemistries.

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